alpha-Cyanocinnamic acid

Overview

Description

Alpha-cyanocinnamic acid is a chemical compound relevant in various scientific fields due to its unique properties and applications, especially in facilitating the ionization of proteins and peptides in mass spectrometry. This compound serves as a matrix in matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry, enhancing the detection of peptides at low concentrations (Zhu & Papayannopoulos, 2003). It is also compared for efficiency in mass spectrometry applications with other matrices, such as 4-chloro-alpha-cyanocinnamic acid, showcasing its vital role in the analytical sciences (Jaskolla, Papasotiriou, & Karas, 2009).

Synthesis Analysis

The synthesis and structural investigation of compounds related to alpha,β-dehydroamino acids, including this compound, have been explored through various methodologies. One example is the crystal and molecular structure determination of the methyl ester of this compound, revealing insights into its electronic structure and synthesis pathways (Busetti et al., 1990).

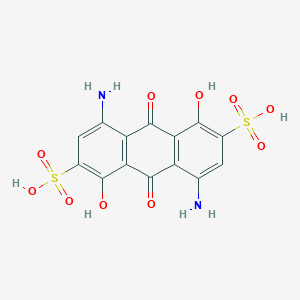

Molecular Structure Analysis

Raman spectroscopy has been utilized to differentiate and characterize the structural aspects of alpha-cyanohydroxycinnamic acid isomers. Through this analytical technique, detailed insights into the molecular structure, including interactions and bonding, have been obtained, contributing to a better understanding of its chemical behavior and properties (Vedad et al., 2017).

Chemical Reactions and Properties

This compound has been studied for its involvement in various chemical reactions, including photodimerization dynamics. This reactivity is significant for understanding its behavior under light irradiation and its potential applications in photochemical processes (Hoyer, Tuszynski, & Lienau, 2007).

Scientific Research Applications

Matrix-Assisted Laser Desorption Ionization (MALDI) Mass Spectrometry :

- It's used as a matrix for MALDI-TOF mass spectrometry for protein digestions, showing superiority in terms of identified peptides and sequence coverages compared to other matrices (Jaskolla, Papasotiriou, & Karas, 2009).

- As a matrix, it's effective for the MALDI-TOF-MS analysis of oligodeoxynucleotides (Yan et al., 1997).

- Enhances the ionization of phosphorylated peptides in MALDI TOF mass spectrometry (Yang et al., 2004).

Peptide and Protein Analysis :

- Influences the MALDI-MS analysis of peptides and proteins, with its sample-matrix preparation procedures affecting the mass spectra quality (Cohen & Chait, 1996).

- Used in the development of liquid matrices for high-sensitivity UV-MALDI MS, improving the analytical performance in protein digest analysis (Towers, Mckendrick, & Cramer, 2010).

Imaging and Tissue Analysis :

- Effective in Imaging Matrix Assisted Laser Desorption Ionization Mass Spectrometry for analyzing the distribution of metabolites within plant tissues (Burrell, Earnshaw, & Clench, 2007).

Anticancer Research :

- Derivatives of alpha-Cyanocinnamic acid have shown potential as potent monocarboxylate transporter 1 inhibitors, a promising avenue for anticancer agents (Gurrapu et al., 2015).

Food Analysis :

- Applied in detecting cyanocobalamin in foodstuffs using MALDI mass spectrometry (Calvano, Ventura, Palmisano, & Cataldi, 2016).

Structural Analysis :

- Used in the vibrational analysis and structural investigation of compounds (Mojica, Vedad, & Desamero, 2015; Busetti et al., 1990).

Pharmaceutical Research :

- Investigated in the synthesis of serine proteinase inhibitors (Voigt et al., 1983).

Photodimerization Dynamics Study :

- Analyzed in the study of ultrafast photodimerization dynamics in cinnamic acid crystals (Hoyer, Tuszynski, & Lienau, 2007).

Mechanism of Action

Target of Action

Alpha-Cyanocinnamic acid, also known as α-Cyano-4-hydroxycinnamic acid or CHCA, primarily targets the mitochondrial pyruvate carrier . This carrier is responsible for the transport of pyruvate from the cytoplasm into the mitochondria, a crucial step in cellular respiration and energy production.

Mode of Action

This compound acts as an antagonist of the mitochondrial pyruvate carrier . By binding to this carrier, it inhibits the transport of pyruvate into the mitochondria, thereby disrupting the process of cellular respiration.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cellular respiration pathway . By inhibiting the transport of pyruvate into the mitochondria, it disrupts the citric acid cycle (also known as the Krebs cycle), which is a series of chemical reactions used by all aerobic organisms to release stored energy.

Pharmacokinetics

Given its role as a matrix in matrix-assisted laser desorption/ionization time-of-flight (maldi-tof) mass spectrometry , it can be inferred that it has properties that allow it to be readily ionized and detected, which may influence its bioavailability.

Result of Action

The inhibition of the mitochondrial pyruvate carrier by this compound leads to a disruption in cellular respiration . This can have various effects at the molecular and cellular level, depending on the specific context and the type of cells involved. For instance, it has been used to block monocarboxylate transporters, including lactate and pyruvate transport .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a matrix in MALDI-TOF mass spectrometry can be affected by the specific conditions of the assay, such as the laser intensity and the ionization conditions . .

Safety and Hazards

Future Directions

properties

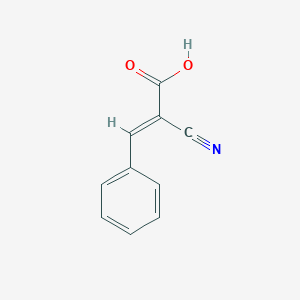

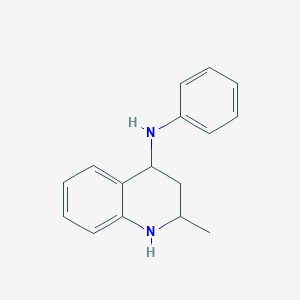

IUPAC Name |

(E)-2-cyano-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUQMGQIHYISOP-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1011-92-3 | |

| Record name | alpha-Cyanocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyano-3-phenylacrylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is special about 4-chloro-alpha-cyanocinnamic acid (ClCCA) compared to the commonly used alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix in MALDI-MS analysis?

A: ClCCA demonstrates superior performance over CHCA in several aspects. Studies have shown that ClCCA exhibits higher sensitivity and improved sequence coverage for protein digests, particularly at low sample concentrations [, , ]. This improved performance is attributed, in part, to a reduced bias towards arginine-containing peptides observed with ClCCA [].

Q2: How does ClCCA benefit the analysis of labile peptides like phosphopeptides?

A: ClCCA is considered a "cooler" matrix, meaning it induces less fragmentation during the ionization process. This property makes it particularly well-suited for analyzing labile peptides like phosphopeptides and those derivatized with 4-sulfophenyl isothiocyanate, as it allows for better detection of the intact peptide ions [].

Q3: Can ClCCA be used for MS/MS fragmentation analysis?

A: While ClCCA proves effective for Collision-Induced Dissociation (CID), its "cool" nature results in weak fragment ion signals in Post-Source Decay (PSD) analysis, limiting its utility for this fragmentation method [].

Q4: What advantages do liquid matrices formulated with ClCCA offer in MALDI-MS?

A: Liquid matrices containing ClCCA, such as ionic liquid matrices (ILMs) and liquid support matrices (LSMs), offer improved sample homogeneity and a simpler morphology compared to traditional crystalline matrices []. These features can lead to better reproducibility and potentially higher sensitivity in MALDI-MS analysis. Moreover, LSMs show a high tolerance for contaminants like ammonium bicarbonate, a commonly used buffer in sample preparation [].

Q5: Does the choice of matrix impact the detection of peptides from different enzymatic digests?

A: Yes, ClCCA has been shown to outperform CHCA in detecting peptides generated by less specific proteases like chymotrypsin and elastase. The increased sensitivity and ability to detect a wider range of peptide properties make ClCCA a valuable tool for analyzing complex peptide mixtures derived from various enzymatic digestions [, ].

Q6: Are there specific applications where alpha-cyanocinnamic acid derivatives are particularly useful?

A: Yes, research indicates that 4-hydroxy-alpha-cyanocinnamic acid (alpha-CHC) is effective in detecting hemoglobins in fecal samples for occult blood screening. This method shows promise as a more sensitive alternative to traditional chemical assays []. Another application involves using 2,4-dinitrophenylhydrazine as a reactive matrix in conjunction with alpha-CHC for identifying 4-hydroxy-2-nonenal (HNE)-modified peptides. This approach allows for the selective detection of HNE adducts within complex mixtures [].

Q7: Are there limitations to using basic matrices for analyzing non-covalent protein complexes in MALDI-MS?

A: Research suggests that the pH of the matrix solution alone does not guarantee successful analysis of non-covalent complexes. While some basic matrices like 3-hydroxypicolinic acid (HPA) have enabled detection of specific complexes, other neutral matrices at various pH levels failed to show complex formation []. This finding highlights the need for further investigation into the complex interplay between matrix properties and their ability to preserve non-covalent interactions during MALDI analysis.

Q8: Can this compound derivatives be used for analyzing DNA adducts?

A: Research has explored using 4-phenyl-{alpha}-cyanocinnamic acid (PCC), 4-benzyloxy-{alpha}-cyanocinnamic acid (BCC), and other derivatives for analyzing DNA adducts at low concentrations. These studies demonstrate the potential of these matrices in improving the sensitivity of MALDI-TOF analysis for characterizing DNA adducts, which are crucial for understanding carcinogenesis mechanisms [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)

![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)